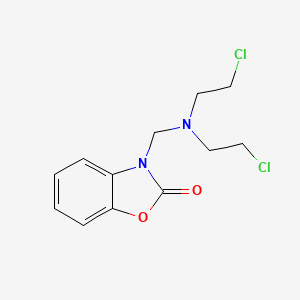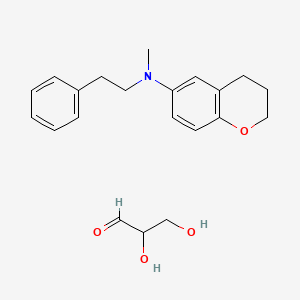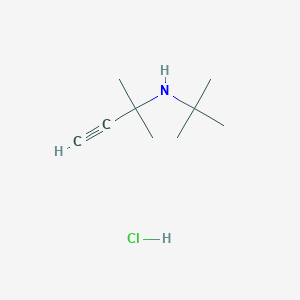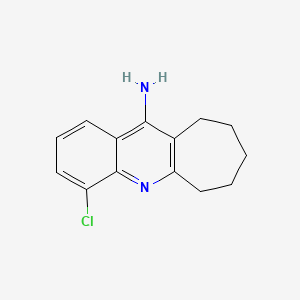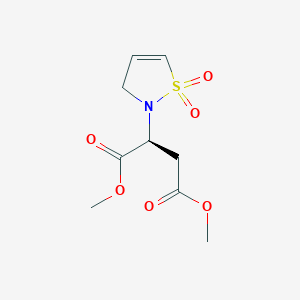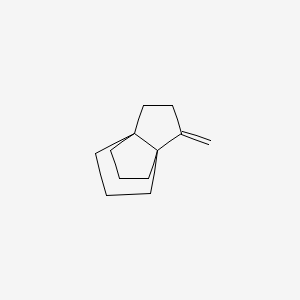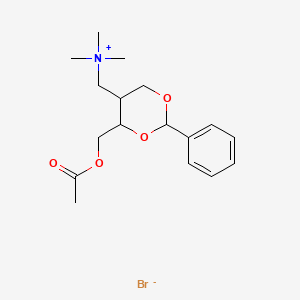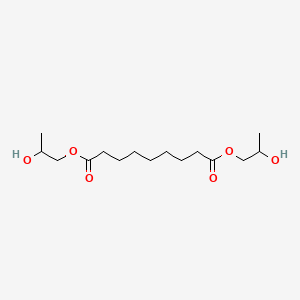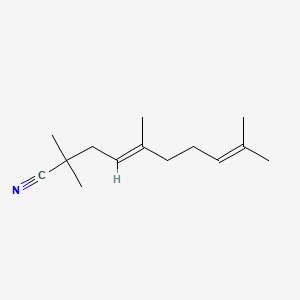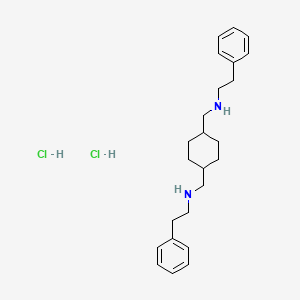
N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenethylamino group, a cyclohexylmethyl group, and a phenylethanamine backbone. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE involves multiple steps, including the formation of the phenethylamino group and the cyclohexylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various physiological effects, depending on the concentration and context of use. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE include other phenethylamine derivatives and cyclohexylmethyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties .
Uniqueness
Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific investigation .
Properties
CAS No. |
1170-82-7 |
|---|---|
Molecular Formula |
C24H36Cl2N2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-phenyl-N-[[4-[(2-phenylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C24H34N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h1-10,23-26H,11-20H2;2*1H |
InChI Key |
JJGAIWGZQREFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNCCC2=CC=CC=C2)CNCCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
